molecular formula C24H20N4OS B3556370 2-[(1H-benzimidazol-2-ylthio)methyl]-3-(2,3-dimethylphenyl)-4(3H)-quinazolinone

2-[(1H-benzimidazol-2-ylthio)methyl]-3-(2,3-dimethylphenyl)-4(3H)-quinazolinone

Cat. No. B3556370
M. Wt: 412.5 g/mol
InChI Key: ZECPZYXXCLSUCB-UHFFFAOYSA-N
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Description

The compound “2-[(1H-benzimidazol-2-ylthio)methyl]-3-(2,3-dimethylphenyl)-4(3H)-quinazolinone” is a complex organic molecule that contains several functional groups and rings, including a benzimidazole ring, a quinazolinone ring, and a phenyl ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these rings and functional groups. Unfortunately, without specific information or an image of the compound’s structure, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, and reactivity can be influenced by the types of functional groups present in the molecule .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, many benzimidazole derivatives have biological activity and are used as pharmaceuticals . Without more information, it’s difficult to predict the specific mechanism of action of this compound.

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has biological activity, it could be studied as a potential pharmaceutical .

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanylmethyl)-3-(2,3-dimethylphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4OS/c1-15-8-7-13-21(16(15)2)28-22(25-18-10-4-3-9-17(18)23(28)29)14-30-24-26-19-11-5-6-12-20(19)27-24/h3-13H,14H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECPZYXXCLSUCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)CSC4=NC5=CC=CC=C5N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(1H-benzimidazol-2-ylthio)methyl]-3-(2,3-dimethylphenyl)-4(3H)-quinazolinone
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2-[(1H-benzimidazol-2-ylthio)methyl]-3-(2,3-dimethylphenyl)-4(3H)-quinazolinone
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2-[(1H-benzimidazol-2-ylthio)methyl]-3-(2,3-dimethylphenyl)-4(3H)-quinazolinone

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